2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile
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Description
Scientific Research Applications
Synthesis Methods and Chemical Reactions
- A novel synthesis method for 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles was developed, utilizing a three-component condensation approach. This method allows for the production of β-enaminonitriles containing azoles and azaheteroaromatic rings, demonstrating the versatility of related compounds in synthetic chemistry (Kuleshova, Khilya, & Volovenko, 2018).
Chemical Properties and Applications
- A self-consistent spectrophotometric basicity scale in acetonitrile was established, including various pyridinium ylides and other bases, highlighting the chemical properties of related compounds and their potential applications in understanding chemical interactions (Kaljurand et al., 2000).
- Diastereoselective synthesis techniques have been explored, such as the creation of trans-2,3-dihydrofurans with pyridinium ylide assistance, demonstrating the compound's utility in producing specific stereochemical configurations (Wang, Hou, Hui, & Yan, 2009).
Spectroscopic and Kinetic Characterization
- Laser flash photolysis of aziridines has led to the spectroscopic and kinetic characterization of azomethine ylides, showcasing how these compounds can react with alkenes and protons to yield specific products, thus providing insights into their reaction mechanisms and potential applications (Gaebert et al., 1998).
Functional Material Development
- Polypyrrole films bearing diphosphine borane groups were synthesized, illustrating the compound's role in creating polymer-supported phosphine ligands for catalytic applications. This research highlights the material science applications of related compounds (Stéphan, Riegel, & Jugé, 1997).
Analytical Chemistry and Probe Development
- The development of novel UV-vis and fluorescence "turn-on" probes for Zn2+ and Cd2+ based on related compounds was reported, demonstrating their utility in analytical chemistry for the selective detection of specific ions (Gao, Fang, Xu, & Gong, 2022).
properties
IUPAC Name |
(2E)-2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIUAFPQCRCAFO-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=CC#N)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CC/C(=C\C#N)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile |
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